molecular formula C21H22N2O3 B2641934 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 906162-66-1

2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2641934
CAS No.: 906162-66-1
M. Wt: 350.418
InChI Key: YGSOZJFXWBLIPA-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a complex tricyclic scaffold with a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core, substituted at the 7-position by a 2-ethoxy benzamide group. This structure shares similarities with fluoroquinolone antibiotics, such as ofloxacin and levofloxacin, which contain a related tricyclic system but differ in key substituents (e.g., carboxylic acid groups critical for antibacterial activity) . While its exact pharmacological profile remains uncharacterized in the provided evidence, structural analogs highlight the importance of substituents in dictating biological activity .

Properties

IUPAC Name

2-ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-26-18-8-4-3-7-17(18)21(25)22-16-12-14-6-5-11-23-19(24)10-9-15(13-16)20(14)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSOZJFXWBLIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azatricyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide (Target) C₂₀H₂₁N₃O₃ (estimated) ~351.4 g/mol 2-ethoxy benzamide Undetermined -
Ofloxacin C₁₈H₂₀FN₃O₄ 361.37 g/mol Fluoro, carboxylic acid, methylpiperazinyl Broad-spectrum antibacterial
Levonadifloxacin C₁₉H₂₀FN₃O₄ 373.38 g/mol Fluoro, hydroxypiperidinyl, methyl Anti-MRSA activity
N-(3,4-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide C₁₈H₁₆Cl₂N₂O₃S 411.30 g/mol Dichlorophenyl, sulfonamide Not reported
N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide C₁₈H₁₉ClN₄O₂ (estimated) ~370.8 g/mol Chloro-methylphenyl, ethanediamide Not reported

Key Observations:

  • Core Structure: All compounds share the 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene scaffold, suggesting a common structural framework for diverse pharmacological applications.
  • Substituent Variability: Antibacterial Activity: Ofloxacin and levonadifloxacin include a carboxylic acid group and fluorine atom, critical for DNA gyrase inhibition . Sulfonamide vs. Benzamide: The sulfonamide derivative (C₁₈H₁₆Cl₂N₂O₃S) may target dihydropteroate synthase, unlike the benzamide group in the target compound, which could influence receptor binding .

Pharmacological and Physicochemical Properties

  • Antibacterial Spectrum: Fluoroquinolones (e.g., ofloxacin) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. Levonadifloxacin’s S(-) isomer shows enhanced potency against MRSA . The target compound’s benzamide group may limit antibacterial efficacy but could enable novel applications.
  • Solubility and Bioavailability: The carboxylic acid in fluoroquinolones enhances water solubility, whereas the ethoxy benzamide in the target compound may reduce solubility but improve CNS penetration. Analytical methods for related compounds (e.g., HPLC for levofloxacin) could guide pharmacokinetic studies .
  • Stereochemical Influence: Levonadifloxacin’s activity depends on its S(-) configuration, highlighting the importance of stereochemistry in azatricyclic compounds . The target compound’s stereochemical profile remains unstudied.

Biological Activity

2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a tricyclic framework with an ethoxy group and a benzamide moiety, which are crucial for its biological activity.

Property Value
Molecular Weight351.4 g/mol
IUPAC NameThis compound
Chemical FormulaC_{19}H_{22}N_{2}O_{3}

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

  • Receptor Interaction : The compound may act as an antagonist at angiotensin II receptors, similar to other compounds in its class, leading to vasodilation and reduced blood pressure .
  • Enzyme Modulation : It may inhibit enzymes involved in hypertension regulation and other pathways associated with cardiovascular diseases .

Biological Activity

Research indicates that the compound exhibits various biological activities:

Antihypertensive Effects

Studies suggest that compounds structurally related to 2-ethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-y}benzamide can effectively lower blood pressure by blocking the action of angiotensin II.

Anticancer Potential

Preliminary studies have indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . For instance, in vitro studies have shown that similar compounds lead to increased levels of reactive oxygen species (ROS) and enhanced apoptosis in oral cancer cells .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Antihypertensive Activity : A study demonstrated that related compounds could significantly reduce systolic blood pressure in hypertensive rat models.
  • Anticancer Research : In vitro experiments showed that treatment with related tricyclic compounds resulted in a significant decrease in cell viability in various cancer cell lines compared to control groups .

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